
3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated furan ring attached to a pyrazole moiety, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving pyrazole derivatives to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominated intermediates.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan ring.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogen-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The exact mechanism of action for 3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde
- 3-(5-Bromofuran-3-yl)propanal
- (5-Bromofuran-3-yl)methanol
Uniqueness
Compared to similar compounds, 3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine stands out due to its pyrazole moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C8H8BrN3O |
|---|---|
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
5-(5-bromofuran-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3O/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3 |
Clave InChI |
GTMVHZLXPVJELM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=COC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate](/img/structure/B13071392.png)
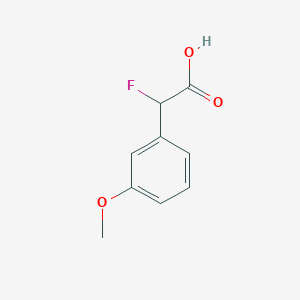
![7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13071400.png)
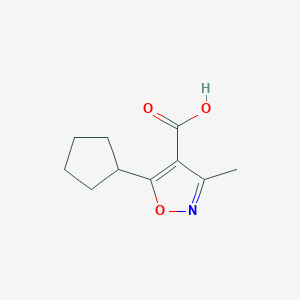
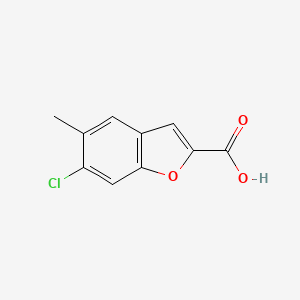
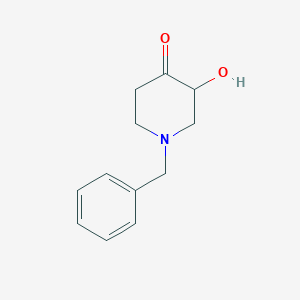
![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071420.png)
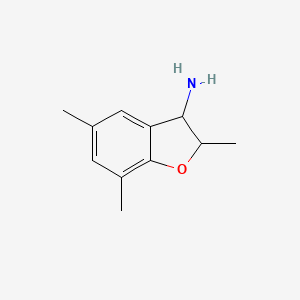
![tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)

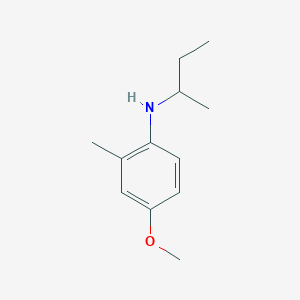
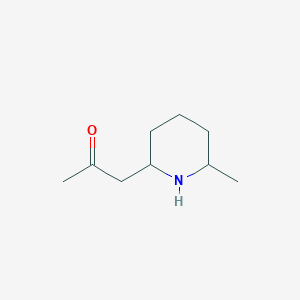

![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)
